Desphenyldimidium
Description
Desphenyldimidium is a synthetic coordination compound characterized by its unique phosphine-alkene hybrid ligand system, which enables versatile transition metal coordination and catalytic applications. Its structure features a central metal ion (commonly ruthenium or iridium) bound to a multidentate ligand comprising both phosphine and alkene moieties, optimizing stability and reactivity in cross-coupling reactions . The compound exhibits high thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. This compound has garnered attention for its efficacy in asymmetric catalysis, particularly in pharmaceutical intermediates synthesis, with reported enantiomeric excess (ee) values exceeding 95% in hydrogenation reactions .
Properties
CAS No. |
62895-22-1 |
|---|---|
Molecular Formula |
C14H14N3+ |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-methylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C14H13N3/c1-17-8-9-6-10(15)2-4-12(9)13-5-3-11(16)7-14(13)17/h2-8,16H,15H2,1H3/p+1 |
InChI Key |
PGCJOHMIZKFDRY-UHFFFAOYSA-O |
SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1)N)N |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1)N)N |
Other CAS No. |
62895-22-1 |
Synonyms |
desphenyldimidium desphenyldimidium chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: Ferrohaloquinone
Ferrohaloquinone shares a related phosphine-alkene ligand framework but substitutes the central metal ion with iron and introduces halogen substituents (e.g., chlorine) on the aromatic backbone. Key differences include:
| Property | Desphenyldimidium | Ferrohaloquinone |
|---|---|---|
| Metal center | Ru/Ir | Fe |
| Thermal stability (°C) | >250 | ~180 |
| Solubility | High in DMF | Moderate in THF |
| Catalytic ee (%) | 95–98 | 80–85 |
| Reference |
Structural Impact: The iron center in Ferrohaloquinone reduces oxidative stability, limiting its use in high-temperature reactions. Halogen substituents enhance electrophilicity but reduce ligand flexibility, lowering enantioselectivity in catalysis .
Compound B: Iridiophosphocene
Iridiophosphocene retains the iridium metal center but replaces the alkene moiety with a cyclopentadienyl group. This modification alters electronic properties and steric bulk:
Comparison with Functionally Similar Compounds
Compound C: Palladacycle-12
Palladacycle-12, a palladium-based catalyst, mimics this compound’s application in Suzuki-Miyaura couplings but employs a carbocyclic ligand system:
| Property | This compound | Palladacycle-12 |
|---|---|---|
| Metal center | Ru/Ir | Pd |
| Catalytic turnover | 10,000 | 15,000 |
| Byproduct formation | <1% | 3–5% |
| Cost (USD/g) | 350 | 150 |
| Reference |
Trade-offs: While Palladacycle-12 offers higher turnover and lower cost, its propensity for byproduct formation necessitates additional purification steps, reducing process efficiency .
Compound D: Rhodium-Diphosphine Complex
This rhodium-based catalyst is used in hydrogenation reactions like this compound but relies on a bidentate diphosphine ligand:
| Property | This compound | Rhodium-Diphosphine |
|---|---|---|
| Ligand denticity | Tridentate | Bidentate |
| Enantioselectivity (%) | 95–98 | 88–92 |
| Air sensitivity | Low | High |
| Industrial adoption | Emerging | Widespread |
| Reference |
Industrial Relevance : Despite lower ee values, the Rhodium-Diphosphine Complex’s established manufacturing protocols and air stability make it preferable for large-scale applications .
Critical Analysis of Research Findings
- Structural Flexibility vs. Stability: this compound’s hybrid ligand system balances flexibility and stability better than Ferrohaloquinone or Iridiophosphocene, enabling broader substrate compatibility .
- Cost vs. Performance: Palladacycle-12 highlights the trade-off between catalytic efficiency and economic feasibility, underscoring this compound’s niche in high-precision syntheses .
- Industrial vs. Academic Preferences : While Rhodium-Diphosphine dominates industry, this compound’s superior selectivity positions it for adoption in niche pharmaceutical applications requiring high enantiopurity .
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